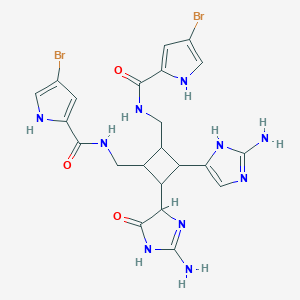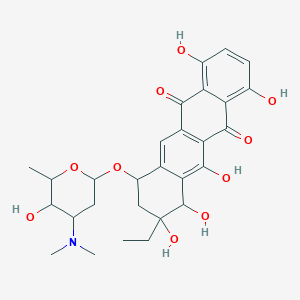
3,4-Dihydrodihydroxydibenz(a,j)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydrodihydroxydibenz(a,j)anthracene (DDA) is a polycyclic aromatic hydrocarbon (PAH) that is found in various environmental sources, including tobacco smoke, diesel exhaust, and grilled or charred foods. DDA has been identified as a potent carcinogen and mutagen, with the ability to cause DNA damage and initiate tumor formation. However, DDA has also been studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
3,4-Dihydrodihydroxydibenz(a,j)anthracene exerts its carcinogenic effects by forming DNA adducts, which are covalent bonds between 3,4-Dihydrodihydroxydibenz(a,j)anthracene and DNA molecules. These adducts can cause mutations and DNA damage, leading to the initiation of tumor formation. 3,4-Dihydrodihydroxydibenz(a,j)anthracene has also been shown to activate various signaling pathways involved in cancer development, including the p53 pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
3,4-Dihydrodihydroxydibenz(a,j)anthracene has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. 3,4-Dihydrodihydroxydibenz(a,j)anthracene exposure has also been linked to increased levels of reactive oxygen species (ROS) and decreased levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, 3,4-Dihydrodihydroxydibenz(a,j)anthracene exposure has been associated with changes in gene expression and alterations in cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dihydrodihydroxydibenz(a,j)anthracene is a potent carcinogen and mutagen, making it a useful tool for studying the mechanisms of cancer development. However, its toxicity and potential health risks make it challenging to work with in laboratory settings. Careful handling and disposal procedures are necessary to prevent exposure and contamination.
Direcciones Futuras
Future research on 3,4-Dihydrodihydroxydibenz(a,j)anthracene should focus on its potential therapeutic applications in cancer treatment. Studies should explore the mechanisms underlying 3,4-Dihydrodihydroxydibenz(a,j)anthracene-induced apoptosis and tumor growth inhibition, as well as its potential synergistic effects with chemotherapy drugs. Additionally, research should investigate the safety and efficacy of 3,4-Dihydrodihydroxydibenz(a,j)anthracene in animal models and clinical trials.
Métodos De Síntesis
3,4-Dihydrodihydroxydibenz(a,j)anthracene can be synthesized through various methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the reaction of benzene derivatives with anthracene, followed by hydrogenation and hydroxylation. Microbial transformation involves the use of bacteria or fungi to convert anthracene into 3,4-Dihydrodihydroxydibenz(a,j)anthracene through hydroxylation and reduction reactions.
Aplicaciones Científicas De Investigación
3,4-Dihydrodihydroxydibenz(a,j)anthracene has been extensively studied for its carcinogenic properties, with research focusing on its mechanism of action and its potential role in cancer development. However, recent studies have also explored the potential therapeutic applications of 3,4-Dihydrodihydroxydibenz(a,j)anthracene in cancer treatment. 3,4-Dihydrodihydroxydibenz(a,j)anthracene has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs.
Propiedades
Número CAS |
114326-33-9 |
|---|---|
Fórmula molecular |
C24H24N2O6S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(7S,8S)-pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C22H16O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-14-6-5-13-3-1-2-4-16(13)19(14)12-20(15)17/h1-12,21-24H/t21-,22-/m0/s1 |
Clave InChI |
FQBLNMVYPJPBRV-VXKWHMMOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H](C=C5)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
Números CAS relacionados |
114326-32-8 (di-acetate) |
Sinónimos |
3,4-DDDA 3,4-dihydrodihydroxydibenz(a,j)anthracene 3,4-dihydrodioldibenz(a,j)anthracene 3,4-dihydrodioldibenz(a,j)anthracene diacetate dibenz(a,j)anthracene-3,4-dihydrodiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)
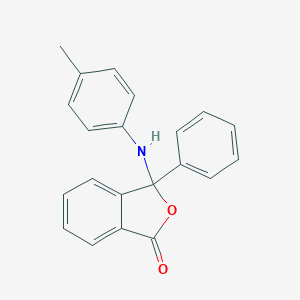

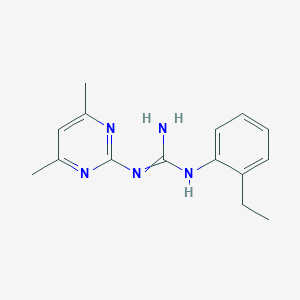
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
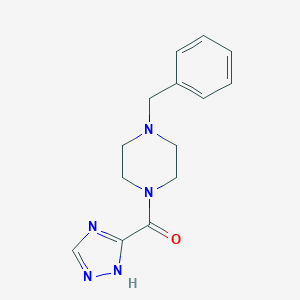
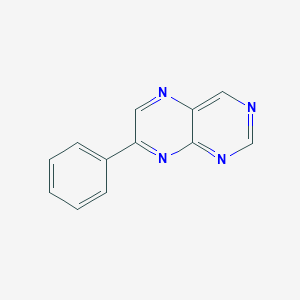
![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)


![beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)-](/img/structure/B221142.png)
